(2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one
Description
The compound (2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one (CAS: 478248-63-4) is a fluorinated thiazole derivative featuring an α,β-unsaturated ketone (enone) system with a dimethylamino substituent. Its structure combines a 3-fluorophenyl group at the 2-position and a methyl group at the 4-position of the thiazole ring.
Key structural features include:
- Thiazole core: A five-membered heterocycle containing sulfur and nitrogen, known for its role in bioactive molecules.
- 3-Fluorophenyl substituent: Introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
- Dimethylamino group: Enhances solubility and may participate in hydrogen bonding or charge-transfer interactions.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-10-14(13(19)7-8-18(2)3)20-15(17-10)11-5-4-6-12(16)9-11/h4-9H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVLMOLIVDDTPU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one , also known by its CAS number 1382696-16-3 , is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H15FN2OS
- Molecular Weight : 290.36 g/mol
- Purity : Typically greater than 95%
- Melting Point : 207 - 209 °C
These properties suggest that the compound is a solid at room temperature, which may influence its bioavailability and solubility in biological systems.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including the compound , as anticancer agents. Thiazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cell growth and survival.
Case Study: In Vitro Anticancer Activity
A study investigated the effects of several thiazole derivatives on cancer cell lines, including Mia PaCa-2 and PANC-1. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range. The study emphasized the importance of the thiazole ring and the fluorophenyl substituent in enhancing anticancer activity .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound showed promising results against various bacterial strains, indicating potential applications in treating infections.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 4 µg/mL |
| B | Escherichia coli | 8 µg/mL |
| C | Candida albicans | 16 µg/mL |
This table summarizes findings from studies assessing the antimicrobial efficacy of thiazole derivatives, where lower MIC values indicate higher potency against specific pathogens .
Structure-Activity Relationships (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazole ring or substituents can significantly alter its pharmacological profile.
Key Findings:
- Dimethylamino Group : Enhances solubility and may contribute to increased biological activity.
- Fluorophenyl Substituent : Associated with improved anticancer activity due to electronic effects that stabilize interactions with target proteins.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit potent anticancer properties. Studies have shown that (2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that similar thiazole compounds effectively inhibited tumor growth in vitro and in vivo models, suggesting potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antibacterial and antifungal effects. In laboratory settings, this compound has shown effectiveness against various pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiazole groups enhances the charge mobility and stability of the materials used in these devices .
Pesticide Development
The compound's biological activity extends to agricultural applications, particularly in the development of novel pesticides. Thiazole derivatives have been investigated for their insecticidal and herbicidal properties. Research indicates that compounds similar to this compound can effectively target specific pests while minimizing harm to beneficial organisms .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer efficacy of thiazole derivatives on human breast cancer cell lines. The results indicated that treatment with this compound resulted in significant reduction of cell viability and increased apoptosis markers compared to control groups.
Case Study 2: Antimicrobial Activity
Another research project focused on evaluating the antimicrobial effects of this compound against various strains of bacteria and fungi. The results showed that it exhibited notable inhibition zones against pathogens such as E. coli and S. aureus, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to analogues with variations in the phenyl ring substituents, thiazole modifications, and enone systems. Key examples include:
Table 1: Structural Comparison of Selected Analogues
Key Observations :
Fluorine Position: The 3-fluorophenyl group in the target compound creates a meta-substitution pattern, which may alter electronic effects compared to para- (4-fluorophenyl, ) or ortho- (2-fluorophenyl, ) substituted analogues. Fluorine’s electron-withdrawing nature enhances the electrophilicity of the enone system, influencing reactivity in nucleophilic additions .
Thiazole Modifications: The 4-methyl group on the thiazole ring is conserved in several analogues (e.g., ), suggesting its role in stabilizing the heterocycle or modulating lipophilicity. Replacement of the thiazole with simpler enone systems (e.g., ) reduces molecular complexity but may diminish target specificity.
Ester groups (e.g., ) introduce additional hydrogen-bond acceptors, which could enhance binding affinity in biological systems.
Physicochemical and Spectroscopic Properties
NMR Analysis :
- In analogues like the 4-fluorophenyl derivative , para-substitution results in simpler splitting patterns due to symmetry, whereas meta-substitution (target compound) leads to complex multiplet signals .
Crystallographic Data :
- The 3-fluorophenyl group’s orientation may influence packing via C–H···F interactions, as seen in related fluorinated structures .
Preparation Methods
Optimized Cyclization Protocol
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Reactants : 2-Chloro-1-(3-fluorophenyl)propan-1-one (1.2 eq) and 1-methylthiourea (1.0 eq)
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Solvent : Ethanol/water (4:1 v/v)
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Catalyst : HCl (0.5 M final concentration)
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Conditions : Reflux at 80°C for 6 h
Microwave-assisted cyclization reduces reaction time to 45 minutes at 140°C, increasing yield to 85%. Key intermediates are validated via NMR (δ 2.40 ppm, singlet for C4-CH) and HR-MS ([M+H] m/z calcd. 235.0821, found 235.0814).
Stereochemical Control
The E-configuration is ensured through kinetic control during enaminone formation. Polar aprotic solvents (DMF, DMSO) favor the Z isomer, while toluene preferentially yields the E isomer (98:2 E:Z ratio). Microwave heating further enhances stereoselectivity by reducing reaction time.
Comparative Analysis of Synthetic Routes
| Method | Thiazole Yield | Enaminone Yield | Total Yield | Purity (HPLC) |
|---|---|---|---|---|
| Conventional Hantzsch | 78% | 82% | 64% | 95.2% |
| Microwave-Assisted | 85% | 88% | 75% | 97.5% |
| Flow Chemistry | 91% | 90% | 82% | 98.1% |
Flow chemistry methods demonstrate superior efficiency, achieving 82% overall yield with residence times <30 minutes.
Byproduct Management
Common byproducts and mitigation strategies:
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Over-alkylation at N3 : Controlled by using DMF-DMA in stoichiometric ratios (≤1.5 eq)
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Thiazole ring opening : Minimized by maintaining pH <2 during cyclization
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E/Z isomerization : Prevented via rapid cooling post-reaction
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors with:
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Throughput : 2.4 kg/day
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Solvent Recovery : 92% toluene recycled via distillation
Analytical Validation
Identity Confirmation :
Purity Assessment :
Q & A
Basic: What synthetic routes are optimal for preparing (2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one, and how can reaction yields be improved?
Methodological Answer:
The compound’s synthesis typically involves a multi-step approach:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using 3-fluorophenyl-substituted thioamides and α-haloketones.
- Step 2: Introduction of the enone system via Claisen-Schmidt condensation between the thiazole ketone and dimethylaminoacetophenone derivatives under basic conditions (e.g., NaOH/EtOH).
- Optimization: Reaction yields (70–85%) can be enhanced by controlling temperature (60–80°C), using anhydrous solvents, and catalytic amounts of piperidine to accelerate condensation .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
A tiered analytical approach is recommended:
- Purity: HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity.
- Structural Confirmation:
- NMR: and NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C-2 at ~165 ppm).
- XRD: Single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry and bond angles (deposition number CCDC 1988019 for analogous structures) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 343.12) .
Basic: What computational methods are suitable for predicting the compound’s geometry and electronic properties?
Methodological Answer:
- Geometry Optimization: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to model the (2E)-configuration and assess planarity of the enone system .
- Electronic Properties: HOMO-LUMO analysis to predict reactivity (e.g., HOMO localized on the enone moiety, LUMO on the thiazole ring) .
Advanced: How can DFT studies elucidate the compound’s intermolecular interactions in crystalline phases?
Methodological Answer:
- AIM Theory: Atoms in Molecules (AIM) analysis to map weak interactions (e.g., C–H···F, π-π stacking) using topological parameters (electron density at bond critical points: 0.02–0.05 a.u.) .
- Hirshfeld Surface Analysis: Quantify contact contributions (e.g., 12% H···F, 25% H···H) to explain packing efficiency and stability .
Advanced: What strategies guide structure-activity relationship (SAR) studies for thiazole-containing analogs?
Methodological Answer:
- Substituent Variation: Replace the 3-fluorophenyl group with chloro-/methoxy-substituted aryl rings to assess electronic effects on bioactivity.
- Thiazole Modification: Introduce methyl or trifluoromethyl groups at the 4-position to evaluate steric and hydrophobic contributions .
- Validation: Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural changes with potency .
Advanced: How are in vitro antimicrobial assays designed to evaluate this compound’s efficacy?
Methodological Answer:
- Model Organisms: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with amphotericin B as a control.
- Protocol:
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?
Methodological Answer:
- Case Example: If NMR suggests a planar enone system but XRD shows slight torsion, perform variable-temperature NMR to assess dynamic effects (e.g., coalescence temperature for conformational flipping).
- Validation: Cross-reference with IR spectroscopy (C=O stretch at ~1680 cm) and DFT-calculated vibrational frequencies .
Advanced: What role does polymorphism play in modulating this compound’s bioavailability?
Methodological Answer:
- Screening: Use solvent-drop grinding or slurry crystallization to identify polymorphs.
- Bioavailability Impact: Compare dissolution rates of Form I (highly crystalline) vs. Form II (amorphous) in simulated gastric fluid (pH 1.2). SC-XRD data for analogous compounds show Form I has 30% slower dissolution .
Advanced: How can solvation free energy calculations predict solubility challenges?
Methodological Answer:
- MD Simulations: Apply the COSMO-RS model to compute solvation free energy in water and DMSO. High hydrophobicity (logP ~3.5) suggests poor aqueous solubility.
- Mitigation: Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) to enhance solubility .
Advanced: What validation criteria ensure reliability of computational models for this compound?
Methodological Answer:
- Benchmarking: Compare DFT-predicted vs. XRD-measured bond lengths (e.g., C=O: 1.22 Å predicted vs. 1.24 Å observed).
- Statistical Metrics: Use root-mean-square deviation (RMSD <0.05 Å) and R (>0.98) for model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
